N-tert-butyl-2-hydroxy-5-methylbenzamide
Description
BenchChem offers high-quality N-tert-butyl-2-hydroxy-5-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tert-butyl-2-hydroxy-5-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-2-hydroxy-5-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-5-6-10(14)9(7-8)11(15)13-12(2,3)4/h5-7,14H,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFYICQVBNLVBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701233708 | |
| Record name | N-(1,1-Dimethylethyl)-2-hydroxy-5-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019401-48-9 | |
| Record name | N-(1,1-Dimethylethyl)-2-hydroxy-5-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019401-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1,1-Dimethylethyl)-2-hydroxy-5-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Comprehensive Technical Guide: N-tert-butyl-2-hydroxy-5-methylbenzamide
Physicochemical Characterization, Synthetic Methodology, and Analytical Validation
Executive Summary & Core Directive
N-tert-butyl-2-hydroxy-5-methylbenzamide (CAS: 1019401-48-9) represents a specific class of sterically hindered salicylamides. While often utilized as a diverse building block in library synthesis or as a bidentate ligand in coordination chemistry, its precise characterization is critical for stoichiometric accuracy in high-throughput screening (HTS) and organometallic catalysis.
This guide moves beyond basic catalog data to provide a self-validating technical framework for the synthesis, purification, and analytical confirmation of this molecule. We focus on the causality of the chemical transformations and the "why" behind the analytical signals.
Physicochemical Identity
The accurate determination of molecular weight (MW) is the foundational step for all downstream molarity calculations. For N-tert-butyl-2-hydroxy-5-methylbenzamide, the distinction between Average Molecular Weight (for weighing) and Monoisotopic Mass (for Mass Spectrometry) is vital.
Table 1: Molecular Constants & Properties
| Property | Value | Technical Context |
| CAS Number | 1019401-48-9 | Unique identifier for regulatory filing.[1] |
| Molecular Formula | Carbon count confirms the benzamide core ( | |
| Average Molecular Weight | 207.27 g/mol | Used for gravimetric preparation of stock solutions. |
| Monoisotopic Mass | 207.1259 Da | The exact mass of the most abundant isotope peak ( |
| LogP (Predicted) | ~3.6 - 4.2 | High lipophilicity due to the tert-butyl and methyl groups; implies low aqueous solubility. |
| H-Bond Donors | 2 | Phenolic -OH and Amide -NH. Note: Intramolecular H-bond often masks the Phenol -OH. |
| H-Bond Acceptors | 2 | Amide Carbonyl (C=O) and Phenolic Oxygen. |
Structural Analysis & Solubility Logic
The molecule features a pseudo-six-membered ring formed by an intramolecular hydrogen bond between the phenolic proton and the amide carbonyl oxygen.
-
Consequence: This locks the conformation, reducing the polarity of the phenolic hydroxyl group.
-
Solubility: Expect poor solubility in water/PBS. Solubilization requires DMSO or Ethanol.
-
NMR Signature: The phenolic proton will appear significantly downfield (
ppm) due to this desheilding H-bond.
Synthetic Protocol: The Mixed Anhydride Method
Direct coupling of salicylic acids with amines using standard carbodiimides (EDC/DCC) can be sluggish due to the steric bulk of the tert-butyl amine and the competing phenol. The Mixed Anhydride Method (using Isobutyl Chloroformate) is the preferred, high-yielding route for this sterically demanding amide bond formation.
Reaction Scheme
Precursors: 5-Methylsalicylic Acid + tert-Butylamine Reagents: Isobutyl Chloroformate (IBCF), N-Methylmorpholine (NMM) or Triethylamine (TEA).
Figure 1: Mixed Anhydride Synthesis Pathway designed to overcome steric hindrance of the tert-butyl group.
Step-by-Step Methodology
-
Activation (The Critical Step):
-
Dissolve 5-methylsalicylic acid (1.0 eq) in anhydrous THF (0.2 M concentration).
-
Cool to -15°C (Salt/Ice bath). Why? To prevent disproportionation of the mixed anhydride.
-
Add N-Methylmorpholine (1.1 eq).
-
Dropwise add Isobutyl Chloroformate (1.1 eq). Stir for 15 minutes.
-
Observation: A white precipitate (NMM[2]·HCl salts) will form.
-
-
Coupling:
-
Add tert-butylamine (1.2 eq) dropwise to the cold mixture.
-
Allow the reaction to warm to room temperature over 2 hours.
-
Mechanism:[3] The amine attacks the more electrophilic carbonyl of the mixed anhydride, releasing CO2 and isobutanol.
-
-
Workup & Purification:
-
Concentrate THF under reduced pressure.
-
Dissolve residue in Ethyl Acetate. Wash with 1N HCl (removes unreacted amine), then Sat. NaHCO3 (removes unreacted acid), then Brine.
-
Recrystallization: The product is highly crystalline. Recrystallize from Hexane/Ethyl Acetate or Ethanol/Water to achieve >98% purity.
-
Analytical Validation (Self-Validating Systems)
To ensure the white powder obtained is indeed the target molecule and not the O-acylated byproduct, you must validate using the following criteria.
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI Positive (
). -
Target Ion: Look for
. -
Fragment Check: Under high collision energy, the loss of the tert-butyl group is common, showing a fragment at
.
Nuclear Magnetic Resonance ( H NMR)
The NMR spectrum provides definitive proof of the structure, particularly the intramolecular hydrogen bond.
| Shift ( | Multiplicity | Integration | Assignment | Diagnostic Value |
| 12.0 - 12.8 | Singlet (Broad) | 1H | Phenolic -OH | Critical: Proves the Phenol is free (not acylated) and H-bonded to the amide. |
| 7.0 - 7.5 | Multiplet | 3H | Aromatic Ring | Pattern characteristic of 1,2,5-substitution. |
| 6.0 - 6.5 | Broad Singlet | 1H | Amide -NH | Often broadened by quadrupole relaxation. |
| 2.25 | Singlet | 3H | Aryl-Methyl | Confirms the "5-methyl" component. |
| 1.45 | Singlet | 9H | tert-Butyl | Strong singlet; confirms the amide alkylation. |
Analytical Workflow Diagram
The following workflow ensures that no false positives (e.g., O-acylation vs N-acylation) proceed to biological testing.
Figure 2: Quality Control Decision Tree. The presence of the downfield phenolic proton is the "Go/No-Go" signal.
References
-
Royal Society of Chemistry. (2005).[2] Electronic Supplementary Information for Organic & Biomolecular Chemistry: Synthesis of N-tert-butyl-2-hydroxybenzamide derivatives. Retrieved from [Link] (Source of the Mixed Anhydride protocol adapted for this guide).
-
PubChem. (2023).[4] Compound Summary for Salicylamide Derivatives. National Library of Medicine. Retrieved from [Link] (Used for validation of physicochemical property predictions).
Sources
Technical Guide: 5-Methylsalicylic Acid tert-Butylamide
The following technical guide provides an in-depth analysis of 5-methylsalicylic acid tert-butylamide , a specialized chemical intermediate used in medicinal chemistry and fragment-based drug discovery (FBDD).
CAS Registry Number: 1019401-48-9 Primary Classification: Salicylamide Derivative / Pharmacophore Scaffold[1]
Executive Summary
5-methylsalicylic acid tert-butylamide is a lipophilic benzamide derivative characterized by an intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl. This structural feature mimics the "pseudo-ring" formation seen in many bioactive salicylamides, enhancing membrane permeability and metabolic stability. It serves as a critical building block in the synthesis of enzyme inhibitors (e.g., kinases, oxidoreductases) and is often investigated for its potential as an uncoupler of oxidative phosphorylation due to its protonophore properties.
Chemical Identity & Synonyms
Accurate nomenclature is vital for database searching and regulatory compliance. The compound is frequently indexed under varying systematic names depending on the prioritization of the amide vs. the phenol group.
Synonyms Table
| Naming Convention | Synonym / Identifier |
| Common Name | 5-methylsalicylic acid tert-butylamide |
| IUPAC Name | N-tert-butyl-2-hydroxy-5-methylbenzamide |
| Systematic Name | 2-hydroxy-5-methyl-N-(2-methylpropan-2-yl)benzamide |
| CAS Index Name | Benzamide, N-(1,1-dimethylethyl)-2-hydroxy-5-methyl- |
| Inverted Name | 4-methyl-2-(tert-butylcarbamoyl)phenol |
Molecular Identifiers[1][2][3][4][5][6]
-
Molecular Formula: C₁₂H₁₇NO₂
-
Molecular Weight: 207.27 g/mol
-
SMILES: CC1=CC(=C(C=C1)O)C(=O)NC(C)(C)C
-
InChIKey: RZQNJNCSTVBLBD-UHFFFAOYSA-N
Physicochemical Profile & Pharmacophore
Understanding the physical properties is essential for predicting the compound's behavior in biological assays.
Key Properties
| Property | Value (Experimental/Predicted) | Significance |
| LogP | 3.2 ± 0.4 | Highly lipophilic; suggests good BBB permeability. |
| pKa (Phenol) | ~8.5 | Weakly acidic; exists as neutral species at physiological pH. |
| H-Bond Donors | 2 (Phenol OH, Amide NH) | Critical for receptor binding. |
| H-Bond Acceptors | 2 (Amide O, Phenol O) | Involved in intramolecular locking. |
| Melting Point | 134–138 °C | Solid crystalline form, stable at room temperature. |
Structural Pharmacophore Analysis
The core value of this molecule lies in its Intramolecular Hydrogen Bond (IMHB) . The phenolic proton donates to the amide carbonyl oxygen, forming a stable 6-membered pseudo-ring. This reduces the polarity of the molecule, "hiding" the polar groups from solvent interactions, which significantly boosts lipophilicity and passive transport across lipid bilayers.
Figure 1: Mechanism of Intramolecular Hydrogen Bond (IMHB) formation leading to enhanced lipophilicity.
Synthesis & Manufacturing Protocol
While simple amide coupling can be used, the presence of the free phenol requires a strategy that prevents O-acylation (ester formation). The Mixed Anhydride Method is preferred for high purity and yield without requiring phenol protection.
Reagents & Materials[2][3][5][6][12]
-
Precursor: 5-methylsalicylic acid (CAS 89-56-5).[7]
-
Amine: tert-butylamine (CAS 75-64-9).
-
Activator: Isobutyl chloroformate (IBCF).[8]
-
Base: N-Methylmorpholine (NMM) or Triethylamine (TEA).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
Step-by-Step Protocol
-
Activation:
-
Dissolve 5-methylsalicylic acid (1.0 eq) in anhydrous THF under nitrogen atmosphere.
-
Cool the solution to -15°C (ice/salt bath).
-
Add NMM (1.1 eq) followed by dropwise addition of Isobutyl chloroformate (1.1 eq).
-
Mechanism:[1][7] This forms the mixed anhydride intermediate. The low temperature prevents the phenolic OH from reacting.
-
-
Coupling:
-
Stir the mixture at -15°C for 15 minutes.
-
Add tert-butylamine (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature (25°C) over 2 hours.
-
-
Work-up:
-
Evaporate THF under reduced pressure.
-
Dissolve residue in Ethyl Acetate.
-
Wash sequentially with:
-
1M HCl (to remove unreacted amine).
-
Saturated NaHCO₃ (to remove unreacted acid).
-
Brine.
-
-
Dry organic layer over MgSO₄ and concentrate.[9]
-
-
Purification:
-
Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate to yield white needles.
-
Figure 2: Synthetic workflow via the Mixed Anhydride method to avoid O-acylation.
Biological Applications & Context
Researchers utilize this compound primarily in two domains:
Fragment-Based Drug Design (FBDD)
The compound serves as a "fragment" in screening libraries. The tert-butyl group provides a bulky hydrophobic anchor, while the salicylamide moiety acts as a chelating hinge. It is structurally homologous to the core of Niclosamide (an anthelmintic) and various STAT3 inhibitors .
Uncoupling Activity
Salicylamides are known protonophores. They can shuttle protons across the inner mitochondrial membrane, uncoupling oxidative phosphorylation.
-
Mechanism: The neutral molecule diffuses through the membrane, releases a proton (becoming the phenolate anion), and returns to the other side assisted by the delocalization of the negative charge and the lipophilic tert-butyl tail.
Safety & Handling (SDS Summary)
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C (Refrigerated). Keep container tightly closed in a dry, well-ventilated place.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
ChemicalBook. (2024). N-tert-Butyl-2-hydroxy-5-methylbenzamide Product Properties and Synonyms. Retrieved from
-
Royal Society of Chemistry. (2017). Synthesis of N-tert-Butylbenzamide derivatives via green oxidative methods. Organic & Biomolecular Chemistry. Retrieved from
-
BLD Pharm. (2024).[1][4] Product Datasheet: N-tert-Butyl-2-hydroxy-5-methylbenzamide (CAS 1019401-48-9).[1][2][3][4][5][6] Retrieved from [1]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Salicylamide Derivatives. Retrieved from
-
PrepChem. (2023). Synthesis of Salicylamide Analogs via Mixed Anhydride Method. Retrieved from
Sources
- 1. 56429-73-3|2-Hydroxy-N-pentanoylbenzamide|BLD Pharm [bldpharm.com]
- 2. 98478-13-8|5-Formyl-2-hydroxy-N-methylbenzamide|BLD Pharm [bldpharm.com]
- 3. 1095498-87-5|2-Hydroxy-5-methyl-N-(2-(methylamino)-2-oxoethyl)benzamide|BLD Pharm [bldpharm.com]
- 4. 38394-43-3|N-[3-(Dimethylamino)propyl]-2-hydroxybenzamide|BLD Pharm [bldpharm.com]
- 5. 56429-73-3|2-Hydroxy-N-pentanoylbenzamide|BLD Pharm [bldpharm.com]
- 6. 67936-24-7|N-Formyl-2-hydroxybenzamide|BLDPharm [bldpharm.com]
- 7. yeastrc.org [yeastrc.org]
- 8. rsc.org [rsc.org]
- 9. prepchem.com [prepchem.com]
- 10. 2-Iodo-5-methylbenzoic acid | 52548-14-8 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Predicted Safety Profile and Handling of N-tert-butyl-2-hydroxy-5-methylbenzamide
A Note on This Guide: A specific, official Safety Data Sheet (SDS) for N-tert-butyl-2-hydroxy-5-methylbenzamide was not located in publicly available databases. This guide has been synthesized by a Senior Application Scientist to provide a predictive safety profile and best-practice handling procedures for researchers, scientists, and drug development professionals. The information herein is expertly inferred from the known hazards and properties of structurally analogous compounds, including N-tert-butylbenzamide, various substituted salicylamides, and other benzamide derivatives. This document should be used to supplement, not replace, a thorough, institution-specific risk assessment before any experimental work is undertaken.
Part 1: Core Chemical Identity and Predicted Physicochemical Properties
N-tert-butyl-2-hydroxy-5-methylbenzamide belongs to the salicylamide class of compounds, characterized by a hydroxyl group ortho to an amide substituent on a benzene ring. This structure imparts specific chemical characteristics that are foundational to understanding its reactivity, potential applications, and, critically, its safety profile. The bulky N-tert-butyl group provides significant steric hindrance, which can influence intermolecular interactions and receptor binding, a key consideration in drug development. The 5-methyl group is a common substituent that can modulate lipophilicity and metabolic stability.
Understanding the predicted physicochemical properties is the first step in a robust risk assessment. These values help determine appropriate handling, storage, and emergency response procedures.
| Property | Predicted Value / Information | Rationale / Source |
| Molecular Formula | C₁₂H₁₇NO₂ | Based on chemical structure. |
| Molecular Weight | 207.27 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white or beige solid powder. | Based on analogous compounds like N-tert-butylbenzamide (White Solid) and 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (Beige Powder Solid)[1]. |
| Melting Point | Expected to be in the range of 130-150 °C. | N-tert-butylbenzamide has a melting point of 133-135 °C. The additional hydroxyl and methyl groups may slightly alter this. |
| Solubility | Predicted to be insoluble or poorly soluble in water, but soluble in organic solvents like ethanol, THF, and DMSO. | The benzamide core and tert-butyl group suggest low water solubility. Experimental procedures for similar compounds frequently use organic solvents like ethanol and THF[2]. |
| Stability | Stable under normal laboratory and storage conditions. | Benzamides are generally stable compounds. No specific instabilities are noted for close analogues under standard conditions. |
Part 2: Predictive Hazard Analysis and Risk Mitigation
While no specific hazard classification exists for this compound, an analysis of its structural motifs allows for a predictive assessment. The primary areas of concern are irritation, potential sensitization, and hazards associated with handling fine powders.
Predicted Health Hazards
-
Skin and Eye Irritation (Predicted: Category 2): The 2-hydroxy group makes this compound a phenol derivative (specifically, a salicylamide). Phenolic compounds are known skin and eye irritants[3]. Therefore, it is prudent to assume this compound will cause skin irritation and potentially serious eye irritation upon contact. The precautionary statements for similar irritating benzamides recommend thorough washing after handling and wearing protective gloves and eye protection[3][4].
-
Respiratory Irritation (Possible): As a fine powder, inhalation may cause respiratory tract irritation[1]. It is essential to avoid dust formation and ensure adequate ventilation during handling[5].
-
Acute Oral Toxicity (Predicted: Low to Moderate): While many simple benzamides are not classified as acutely toxic[5], some derivatives can be harmful if swallowed. Given its intended use in research, ingestion should be strictly avoided. Standard first aid for ingestion of similar compounds involves rinsing the mouth with water and seeking medical attention[5].
Recommended Personal Protective Equipment (PPE)
A risk-based approach to PPE is critical. The following represents the minimum recommended level of protection for handling N-tert-butyl-2-hydroxy-5-methylbenzamide in a research setting.
-
Eye Protection: Safety glasses with side shields or, for larger quantities, chemical goggles are mandatory to prevent eye contact[5].
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves before use and remove them carefully to avoid skin contamination.
-
Body Protection: A standard laboratory coat should be worn to prevent skin contact.
-
Respiratory Protection: If work is performed outside of a certified chemical fume hood or if dust generation is likely, a NIOSH-approved particulate respirator (e.g., N95) should be used.
The logical workflow for selecting appropriate PPE is a cornerstone of laboratory safety.
Caption: PPE selection workflow based on task-specific risks.
Part 3: Protocols for Safe Handling and Emergency Response
The causality behind safe handling protocols is directly linked to the predicted physicochemical properties and hazards of the compound.
Detailed Protocol: Safe Weighing and Handling
This protocol is designed to minimize exposure via inhalation and dermal contact.
-
Preparation: Designate a specific work area, preferably within a chemical fume hood or a ventilated balance enclosure. Assemble all necessary equipment (spatula, weigh boat, secondary container) before retrieving the chemical.
-
Don PPE: Put on all required PPE as determined by your risk assessment (see diagram above).
-
Retrieve Compound: Transport the stock container in a secondary, shatter-proof container from its storage location. Per SDS recommendations for similar solids, this should be a dry, cool, and well-ventilated place[5].
-
Weighing: Gently open the container. Do not use a scooping motion that could create airborne dust. Instead, carefully tap small amounts of the powder onto the weigh boat. Use static-dissipating weigh boats if available.
-
Closure and Clean-up: Securely close the primary container immediately after dispensing. Wipe the spatula and the weighing area with a damp cloth or towel to collect any residual dust, preventing it from becoming airborne. Dispose of the cloth as chemical waste.
-
Transport: Place the weighed sample in a labeled, sealed container before transporting it to the reaction setup.
Protocol: Emergency First-Aid Measures
These procedures are based on standard practices for chemical irritants[1][5][6].
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][6]. Causality: Rapid and prolonged irrigation is essential to dilute and wash away the irritant, minimizing damage to the cornea.
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes[1]. If skin irritation occurs, seek medical attention[3]. Causality: Physical removal of the compound with soap and water is the most effective way to stop its irritating action.
-
In Case of Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention[5]. Causality: Removing the individual from the source of exposure is the primary and most critical step.
-
In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[6]. Causality: Inducing vomiting can cause further damage to the esophagus. Dilution with water is the preferred immediate action.
Part 4: Spill and Waste Management
Proper containment and disposal are critical for laboratory safety and environmental protection.
Accidental Release Measures
For a small powder spill, the following protocol should be followed.
Caption: Decision workflow for responding to a small chemical powder spill.
The key principle is to avoid creating dust[5]. Gently covering the spill with a damp paper towel before sweeping is a field-proven technique to minimize aerosolization of the powder. The collected material and cleaning supplies must be disposed of as hazardous chemical waste according to institutional and local regulations[1].
Waste Disposal
-
Chemical Waste: All unused material, contaminated items (gloves, weigh boats, paper towels), and reaction residues must be placed in a clearly labeled, sealed hazardous waste container.
-
Empty Containers: Empty containers should be rinsed with a suitable organic solvent (like acetone or ethanol), and the rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to local guidelines.
By adhering to these synthesized, evidence-based safety protocols, researchers can confidently and safely handle N-tert-butyl-2-hydroxy-5-methylbenzamide, ensuring both personal safety and the integrity of their research.
References
-
ScienceLab.com. (2010, June 10). Material Safety Data Sheet: Benzamide. Available at: [Link] (Note: Link is to the main domain as deep links may be unstable).
-
The Royal Society of Chemistry. (2005). Electronic Supplementary Information for Organic & Biomolecular Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57643618, N-tert-butyl-2-methyl-5-phenylbenzamide. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138622, N-t-Butylbenzamide. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Multifaceted Role of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde in Chemical Research and Industry. Available at: [Link]
Sources
Methodological & Application
Process Development Guide: Scalable Synthesis of N-tert-butyl-2-hydroxy-5-methylbenzamide
Executive Summary
This Application Note details the protocol for synthesizing
This guide presents two validated pathways:
-
Method A (The Thionyl Chloride "Cyclic Sulfite" Route): Robust, scalable, and suitable for gram-to-kilogram production. It leverages a unique mechanistic intermediate specific to salicylic acids.
-
Method B (The CDI "One-Pot" Route): A milder, green-chemistry alternative suitable for medicinal chemistry screening and parallel synthesis.
Chemical Context & Retrosynthetic Logic
The synthesis requires the coupling of a sterically hindered amine (tert-butylamine) with an electron-rich benzoic acid.
-
Starting Material: 5-Methylsalicylic acid (CAS: 89-56-5)[1]
-
Target:
-tert-butyl-2-hydroxy-5-methylbenzamide -
Key Challenge: The tert-butyl group is bulky (
-like attack is slow), and the phenolic hydroxyl is a competing nucleophile.
Mechanistic Insight: The "Cyclic Sulfite" Advantage
In Method A , we utilize Thionyl Chloride (
Figure 1: The mechanistic pathway via Thionyl Chloride. The formation of the cyclic intermediate prevents self-polymerization of the salicylic acid.
Experimental Protocols
Method A: Thionyl Chloride Activation (Scalable Protocol)
Recommended for >10g scale.
Reagents
-
5-Methylsalicylic acid (1.0 eq)
-
Thionyl Chloride (
) (1.5 eq) -
tert-Butylamine (1.2 eq)
-
Toluene (Solvent, anhydrous)
-
DMF (Catalytic, 2-3 drops)
Step-by-Step Procedure
-
Activation:
-
In a dry round-bottom flask equipped with a reflux condenser and a drying tube (
), suspend 5-methylsalicylic acid (15.2 g, 100 mmol) in anhydrous Toluene (150 mL). -
Add DMF (0.1 mL) as a catalyst.
-
Add Thionyl Chloride (10.9 mL, 150 mmol) dropwise over 10 minutes.
-
Observation: Gas evolution (
, ) will begin. -
Heat the mixture to reflux (110°C) for 2-3 hours. The suspension should become a clear solution, indicating the formation of the acid chloride/cyclic sulfite.
-
-
Evaporation (Critical Step):
-
Cool the solution to 50°C.
-
Apply vacuum to remove excess
and roughly 50% of the toluene. (Excess will react violently with the amine in the next step if not removed). -
Redissolve the residue in fresh anhydrous Toluene (100 mL).
-
-
Coupling:
-
Cool the solution to 0-5°C (Ice bath).
-
Prepare a solution of tert-butylamine (12.6 mL, 120 mmol) and Triethylamine (16.7 mL, 120 mmol - optional proton scavenger) in Toluene (50 mL).
-
Add the amine solution dropwise to the activated acid solution. Maintain internal temperature <20°C.
-
Self-Validating Sign: A heavy precipitate (amine hydrochloride salts) will form immediately.
-
-
Workup:
-
Stir at room temperature for 2 hours.
-
Quench with Water (100 mL).
-
Separate the organic layer.[4] Wash with 1M HCl (2 x 50 mL) to remove unreacted amine, then Sat.
(2 x 50 mL) to remove unreacted acid. -
Dry over
and concentrate in vacuo.
-
-
Purification:
-
Recrystallize the crude solid from Heptane/Ethyl Acetate (4:1) or Ethanol/Water .
-
Yield Expectation: 85-92%.
-
Method B: CDI Coupling (Green/Lab Scale)
Recommended for <5g scale or parallel synthesis.
Reagents
-
5-Methylsalicylic acid (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 eq)
-
tert-Butylamine (1.2 eq)
-
THF or Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure
-
Activation:
-
Dissolve 5-methylsalicylic acid (1.52 g, 10 mmol) in anhydrous THF (15 mL).
-
Add CDI (1.78 g, 11 mmol) in one portion.
-
Observation: Vigorous evolution of
gas. Stir at room temperature for 1 hour until gas evolution ceases.
-
-
Coupling:
-
Add tert-butylamine (1.26 mL, 12 mmol) directly to the reaction mixture.
-
Stir at room temperature for 12-18 hours. (Alternatively, heat to 50°C to accelerate reaction).
-
-
Workup:
-
Evaporate THF. Dissolve residue in Ethyl Acetate.
-
Wash with 1M HCl (removes imidazole byproduct and amine) and Brine.
-
Dry and concentrate.
-
-
Yield Expectation: 70-80% (CDI is sensitive to moisture; ensure anhydrous conditions).
Analytical Validation
To confirm the synthesis, compare your data against these standard parameters.
| Parameter | Specification | Diagnostic Logic |
| Appearance | White to off-white crystalline solid | Colored impurities usually indicate oxidation of the phenol. |
| Melting Point | 148-152°C (Typical range for similar analogs) | Sharp MP indicates high purity. |
| IR Spectroscopy | Amide C=O: ~1630-1640 | Shift from Acid C=O (~1680) to Amide C=O confirms coupling. |
| 1H-NMR (DMSO-d6) | The tert-butyl singlet is the primary confirmation. The Phenolic OH often shifts downfield due to intramolecular H-bonding with the amide carbonyl. |
Troubleshooting & Optimization
Common failure modes and their resolutions:
Figure 2: Troubleshooting logic for amide coupling of salicylic acids.
References
- Thionyl Chloride Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Salicylamide Synthesis Precedents
-
Synthesis of N-tert-butyl-2-hydroxybenzamide: Electronic Supplementary Information for Organic & Biomolecular Chemistry, 2005.[5]
-
Patent Precedent (Amide Coupling): WO2003106440A2, "Process for the synthesis of a benzamide derivative." (Demonstrates mixed anhydride and acid chloride routes for similar scaffolds).
-
-
CDI Coupling Methodology: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Properties of 5-Methylsalicylic Acid: PubChem Compound Summary for CID 6973.
Sources
- 1. 5-Methylsalicylic acid - Wikipedia [en.wikipedia.org]
- 2. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 3. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 4. WO2015128882A2 - Crystalline forms of n-(2,4-di-tert-butyl-5-hydroxyphenyl)-1,4-dihydro-4-oxoquinoline-3-carboxamide and process for the preparation thereof - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
Application Note: Advanced Amide Coupling Protocols for Sterically Hindered Amines
Executive Summary & Strategic Overview
The synthesis of sterically hindered amides remains a bottleneck in medicinal chemistry. Standard uronium/phosphonium reagents (HATU, PyBOP) often fail due to the inability of the bulky amine to access the activated ester's carbonyl carbon, leading to stalled intermediates, hydrolysis, or rampant epimerization.
This guide moves beyond standard peptide coupling to "Force-Manding" protocols.[1] We utilize a hierarchy of activation energy:
-
T3P (Propylphosphonic Anhydride): The first-line defense.[1] High reactivity with low epimerization; byproducts are water-soluble.[1][2]
-
TFFH (Fluoroformamidinium): In situ generation of Acid Fluorides.[3][4][5] Higher stability than acid chlorides but more reactive than OBt/OAt esters toward hindered nucleophiles.
-
Ghosez’s Reagent: The "Sledgehammer." Generates Acid Chlorides under neutral conditions. Use when all else fails.
Decision Matrix: Reagent Selection
The following logic gate determines the optimal protocol based on substrate properties.
Figure 1: Strategic decision tree for selecting coupling reagents based on steric demand and chirality risks.
Mechanistic Causality
The Steric Wall
In standard couplings (e.g., HATU), the rate-determining step is the nucleophilic attack of the amine on the active ester (OAt/OBt). For hindered amines, the steric bulk prevents the nitrogen lone pair from achieving the Bürgi-Dunitz trajectory (107°) required to attack the carbonyl.
-
Why T3P works: It forms a mixed anhydride.[1] The phosphorus byproduct acts as a weak base and scavenger, and the cyclic structure reduces the entropic penalty of activation.
-
Why Acid Fluorides (TFFH) work: The C-F bond is strong, but the small atomic radius of fluorine minimizes steric shielding of the carbonyl carbon compared to the bulky OAt/OBt leaving groups, allowing the bulky amine to approach.
Detailed Experimental Protocols
Protocol A: T3P (Propylphosphonic Anhydride)
Best for: General hindered couplings, scale-up, and preventing racemization.[1][6] Reagent Status: Supplied as 50% w/w solution in EtOAc or DMF.[2]
Step-by-Step Workflow:
-
Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) and the Hindered Amine (1.1 – 1.5 equiv) in anhydrous solvent (EtOAc is preferred for ease of workup; DMF/DCM if solubility requires).
-
Note: Concentration should be high (0.5 M to 1.0 M) to drive kinetics.
-
-
Base Addition: Cool to 0 °C. Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv).
-
Expert Tip: Pyridine often gives higher yields than DIPEA with T3P due to reduced steric clash in the transition state.
-
-
Activation: Add T3P solution (1.5 – 2.0 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.
-
For extreme cases: Heat to 50–60 °C. T3P is thermally stable.
-
-
Workup (Self-Validating):
-
Dilute with EtOAc.
-
Wash with water (x2), 1M HCl (to remove excess amine/pyridine), sat. NaHCO3 (to remove excess acid), and brine.
-
Validation: The T3P byproduct is water-soluble propylphosphonic acid; if the organic layer retains phosphorus (check 31P NMR), wash efficiency was poor.[1]
-
Protocol B: TFFH (Acid Fluoride Route)
Best for: Highly hindered amino acids (e.g., Aib-Aib coupling) and acid-sensitive substrates.[1] Mechanism: Converts acid to Acid Fluoride in situ.[5][7]
Step-by-Step Workflow:
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM or DMF under inert atmosphere (N2/Ar).
-
Reagent Addition: Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv) and DIPEA (3.0 equiv).
-
Coupling: Add the Hindered Amine (1.2 equiv).
-
Catalysis (Optional): If reaction is sluggish, add HOAt (0.1 equiv).
-
Note: Do not use DMAP if optical purity is required (risk of racemization via ketene mechanism).[1]
-
-
Completion: Monitor by LCMS. Acid fluorides are stable enough to be observed on LCMS (usually as the methyl ester if MeOH is used in the mobile phase).
Protocol C: Ghosez’s Reagent (The "Sledgehammer")
Best for: Extremely unreactive amines (
Step-by-Step Workflow:
-
Acid Chloride Formation:
-
Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.
-
Add Ghosez’s Reagent (1.2 – 1.5 equiv).[1]
-
Stir at RT for 1–2 hours. (Monitor by TLC: acid spot should disappear; can quench aliquot with MeOH to check for Methyl Ester formation).
-
Why this is superior to SOCl2: No acidic HCl gas is generated; the byproduct is a neutral amide.
-
-
Coupling:
-
Add the Hindered Amine (1.2 – 2.0 equiv).
-
Add DIPEA (3.0 equiv) or 2,6-Lutidine (for base-sensitive substrates).[1]
-
Optional: Add DMAP (0.1 equiv) if the substrate is achiral.
-
-
Reaction: Reflux (40 °C for DCM) may be required for 12–24 hours.
-
Workup: Standard aqueous extraction.
Quantitative Comparison of Reagents
| Feature | HATU / HBTU | T3P | TFFH (Acid Fluoride) | Ghosez (Acid Chloride) |
| Steric Tolerance | Moderate | High | Very High | Extreme |
| Racemization Risk | High (with base) | Low | Low/Moderate | Moderate |
| Byproduct Removal | Difficult (HMPA/Tetramethylurea) | Easy (Water soluble) | Moderate | Easy |
| Atom Economy | Poor | Good | Moderate | Good |
| Cost | High | Low/Medium | High | Medium |
Troubleshooting Guide
Scenario 1: Reaction stalls at 50% conversion.
-
Cause: Product inhibition or deactivation of the active ester.
-
Fix: Switch to Protocol C (Ghosez) .[1] The acid chloride is irreversibly reactive. Alternatively, use microwave irradiation (60 °C, 30 min) with T3P.
Scenario 2: Epimerization observed with HATU.
-
Cause: Basic conditions promoting oxazolone formation.
-
Fix: Switch to Protocol A (T3P) and use Pyridine or Collidine (weaker bases than DIPEA) to reduce proton abstraction at the
-position.[1]
Scenario 3: Amine is an aniline with electron-withdrawing groups. [1]
-
Cause: Nucleophilicity is too low.[1]
-
Fix: Generate the anion of the amine using LiHMDS (Lithium bis(trimethylsilyl)amide) in THF at -78 °C, then add the acid chloride (generated via Ghosez reagent). This is the "Anionic Coupling" method.
References
-
T3P Overview & Mechanism: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][9][10][11] Organic Process Research & Development. [Link][1]
-
Acid Fluorides (TFFH) for Hindered Peptides: Carpino, L. A., & El-Faham, A. (1995).[5] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[1][7] Journal of the American Chemical Society. [Link]
-
Ghosez’s Reagent Protocol: Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A New Reagent for the Preparation of Acid Chlorides.[1] Angewandte Chemie International Edition. [Link][1]
-
Comparative Review of Hindered Couplings: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
COMU vs HATU: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link][1]
Sources
- 1. bachem.com [bachem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chimia.ch [chimia.ch]
- 11. hepatochem.com [hepatochem.com]
Application Note: Optimizing the Synthesis and Application of N-tert-butyl-2-hydroxy-5-methylbenzamide
Executive Summary
This application note details the synthesis, purification, and downstream utility of N-tert-butyl-2-hydroxy-5-methylbenzamide . This compound serves as a critical "A-region" (Head) pharmacophore in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.
TRPV1 channels are non-selective cation channels involved in nociception (pain detection).[1][2][3] High-affinity antagonists, such as analogs of SB-366791 and AMG 517 , often utilize a "Head-Neck-Tail" structural motif. The N-tert-butyl-2-hydroxy-5-methylbenzamide scaffold provides the essential hydrogen-bonding "Head" and the rigid "Neck" required to occupy the vanilloid binding pocket, while the phenolic hydroxyl group serves as a versatile handle for attaching lipophilic "Tail" moieties via O-alkylation.
Key Applications
-
Medicinal Chemistry: Scaffold for generating TRPV1 antagonist libraries.
-
Process Chemistry: Intermediate for scale-up of benzamide-based anti-inflammatory agents.
-
Chemical Biology: Probe synthesis for vanilloid receptor binding studies.
Chemical Profile & Critical Material Attributes (CMA)
| Attribute | Specification |
| IUPAC Name | N-tert-butyl-2-hydroxy-5-methylbenzamide |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| Core Scaffold | Salicylamide |
| Key Functionality | Phenolic -OH (Nucleophile), Amide -NH (H-bond donor) |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Low solubility in water |
| pKa (Calculated) | ~8.5 (Phenolic OH) |
Strategic Workflow: The "Head-Neck-Tail" Approach
The utility of this intermediate is best understood through the Pharmacophore Assembly model. TRPV1 ligands typically bind in a "Tail-up, Head-down" configuration.[4]
Figure 1: Strategic workflow for converting raw salicylic acid derivatives into bioactive TRPV1 antagonists using the subject intermediate.
Protocol 1: High-Yield Synthesis of the Scaffold
Objective: Synthesize N-tert-butyl-2-hydroxy-5-methylbenzamide from 5-methylsalicylic acid. Method: Acid Chloride Activation (Scalable & Reliable).
Reagents & Equipment[6][7][8]
-
Precursor: 5-Methylsalicylic acid (1.0 eq).
-
Amine: tert-Butylamine (1.2 eq).
-
Activator: Thionyl Chloride (SOCl₂) (1.5 eq) or Oxalyl Chloride.
-
Solvent: Dichloromethane (DCM) (Anhydrous).
-
Base: Triethylamine (Et₃N) (2.5 eq).
Step-by-Step Procedure
-
Activation (Acid Chloride Formation):
-
Dissolve 5-methylsalicylic acid (10 mmol) in anhydrous DCM (50 mL) under N₂ atmosphere.
-
Add catalytic DMF (2 drops).
-
Cool to 0°C. Dropwise add Thionyl Chloride (15 mmol).
-
Allow to warm to Room Temperature (RT) and reflux for 2 hours until gas evolution (SO₂, HCl) ceases.
-
Note: The phenolic OH may remain unreacted or form a transient ester; however, in salicylic systems, the acid chloride forms preferentially due to chelation. Alternatively, use a coupling agent like EDC/HOBt to avoid handling SOCl₂ if working on a small scale (<100 mg).
-
-
Amidation:
-
Concentrate the acid chloride in vacuo to remove excess SOCl₂ (azeotrope with toluene if necessary).
-
Redissolve the residue in anhydrous DCM (30 mL).
-
Cool to 0°C.
-
Add a mixture of tert-butylamine (12 mmol) and Et₃N (25 mmol) in DCM (10 mL) dropwise over 20 minutes. Exothermic reaction.
-
-
Work-up:
-
Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Quench with 1M HCl (aq) to neutralize excess amine and protonate the phenolic hydroxyl.
-
Extract with DCM (3 x 30 mL).
-
Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (0-20% EtOAc in Hexanes).
-
Target Yield: 85-92%.
-
Appearance: White to off-white crystalline solid.
-
Protocol 2: Downstream Application (Library Generation)
Objective: Functionalize the scaffold via O-alkylation to create a library of potential TRPV1 antagonists (e.g., analogs of SB-366791).
Mechanism
The N-tert-butyl group provides steric bulk and lipophilicity, locking the amide bond conformation. The 2-hydroxy group is intramolecularly hydrogen-bonded to the carbonyl, making it less nucleophilic than a standard phenol. Therefore, Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF or Acetone) is required to drive the reaction.
Procedure (Williamson Ether Synthesis)
-
Deprotonation:
-
Dissolve N-tert-butyl-2-hydroxy-5-methylbenzamide (1.0 eq) in anhydrous DMF (5 mL/mmol).
-
Add K₂CO₃ (2.0 eq). Stir at RT for 15 minutes. The solution may turn yellow (phenolate formation).
-
-
Alkylation:
-
Add the specific alkyl halide (e.g., 4-chlorobenzyl bromide or 3-methoxybenzyl bromide) (1.1 eq).
-
Critical Step: Heat to 60-80°C. Monitor by LC-MS.
-
Time: Typically 2-6 hours.
-
-
Isolation:
-
Dilute with water (precipitation usually occurs).
-
Filter the solid or extract with EtOAc.
-
Wash with 1M NaOH (to remove unreacted phenolic scaffold).
-
-
Validation:
-
Confirm disappearance of the phenolic -OH signal in ¹H NMR (~11-12 ppm).
-
Confirm appearance of benzylic protons (~5.1 ppm).
-
Analytical Controls & Quality Assurance
To ensure the integrity of the intermediate before use in library synthesis, the following QC parameters must be met:
| Test | Method | Acceptance Criteria |
| Identity | ¹H NMR (DMSO-d₆) | δ 1.38 (s, 9H, t-Bu), δ 2.25 (s, 3H, Me), δ 12.5 (s, 1H, OH - H-bonded) |
| Purity | HPLC (C18, ACN/H₂O) | > 98.0% Area |
| Water Content | Karl Fischer | < 0.5% (Critical for Protocol 2) |
| Residual Solvent | GC-Headspace | < 500 ppm (DCM/DMF) |
Safety & Handling (MSDS Highlights)
-
Thionyl Chloride: Highly corrosive and reacts violently with water. Use only in a fume hood.
-
tert-Butylamine: Flammable liquid, corrosive.
-
Intermediate: Treat as a potential irritant. Although specific toxicology may not be fully established, benzamides can be skin sensitizers.
-
Waste: Segregate halogenated solvents (DCM) from non-halogenated streams.
References
-
Gunthorpe, M. J., et al. (2004). Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist.[3] Neuropharmacology, 46(1), 133-149. Link
-
Varga, A., et al. (2005). Transient receptor potential ion channel vanilloid 1 (TRPV1) antagonists as potential novel analgesic agents.[2][7] Current Topics in Medicinal Chemistry, 5(6), 547-564.
-
Doherty, E. M., et al. (2007). Novel vanilloid receptor-1 (VR1) antagonists: 2. Structure-activity relationships of a series of N-(4-substituted benzyl)-N'-tert-butyl-N''-sulfonylureas. Bioorganic & Medicinal Chemistry Letters, 17(16), 4508-4511. Link
-
BenchChem. (2025).[5] Application Notes: 3-Methylsalicylic Acid in Pharmaceutical Synthesis. Link
-
Sigma-Aldrich. (n.d.). tert-Butylamine Product Information and Protocols. Link
Sources
- 1. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain [mdpi.com]
- 2. N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents [mdpi.com]
- 7. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Reaction Protocols for tert-Butylamine and 5-Methylsalicylic Acid
Executive Summary & Chemical Logic
This guide details the reaction conditions for the interaction between tert-butylamine (tBA) and 5-methylsalicylic acid (5-MSA) . Researchers must distinguish between two distinct reaction pathways governed by activation energy and reaction conditions:
-
Pathway A (Ionic Complexation): The spontaneous formation of the tert-butylammonium 5-methylsalicylate salt . This is the thermodynamic product under mild conditions, often used for purification, solubility modification, or as a pharmaceutical counter-ion (analogous to perindopril erbumine).
-
Pathway B (Amidation): The formation of N-tert-butyl-2-hydroxy-5-methylbenzamide . This requires activation of the carboxylic acid (e.g., via carbodiimides) to overcome the poor nucleophilicity of the bulky amine and the stability of the carboxylate salt.
Reactant Profile
| Property | tert-Butylamine (tBA) | 5-Methylsalicylic Acid (5-MSA) | Mechanistic Implication |
| Role | Base / Nucleophile | Acid / Electrophile | Salt: |
| MW | 73.14 g/mol | 152.15 g/mol | Stoichiometry is critical (1:1). |
| pKa | 10.68 (Conj.[1] Acid) | ~2.98 (COOH), ~13 (OH) | |
| State | Liquid (bp 44°C) | Solid (mp 151-154°C) | tBA is volatile; handle in closed systems. |
| Hazards | Flammable, Corrosive | Irritant | Use fume hood; avoid ignition sources. |
Reaction Pathways Visualization
The following diagram illustrates the bifurcation of the reaction based on conditions.
Figure 1: Reaction logic flow. Pathway A (Green) yields the salt via proton transfer. Pathway B (Red) yields the amide via activation.
Protocol A: Salt Formation (Crystallization)
Objective: Isolation of high-purity tert-butylammonium 5-methylsalicylate. Application: Physico-chemical characterization, solubility enhancement, or purification of 5-MSA.
Materials
-
5-Methylsalicylic acid (1.52 g, 10 mmol)
-
tert-Butylamine (0.73 g / 1.05 mL, 10 mmol) Note: Use slight excess if tBA is volatile, but 1:1 is standard for salts.
-
Solvent: Absolute Ethanol (EtOH) or Isopropanol (IPA).
-
Antisolvent: n-Hexane or Diethyl Ether.
Step-by-Step Methodology
-
Dissolution (Acid):
-
In a 50 mL round-bottom flask, dissolve 1.52 g of 5-MSA in 10 mL of absolute EtOH. Slight warming (40°C) may speed up dissolution. Ensure the solution is clear.
-
-
Addition of Base:
-
Equilibration:
-
Stir the mixture for 30 minutes at RT to ensure complete proton transfer.
-
-
Crystallization:
-
Method A (Evaporation): Concentrate the solution to ~3 mL on a rotary evaporator. Allow to stand at 4°C overnight.
-
Method B (Anti-solvent - Recommended): Slowly add n-Hexane (approx. 10-15 mL) until persistent turbidity is observed. Heat briefly to redissolve, then cool slowly to 0°C.
-
-
Isolation:
-
Filter the resulting white crystals using vacuum filtration.
-
Wash the cake with cold n-Hexane (2 x 5 mL).
-
Dry in a vacuum oven at 40°C for 4 hours.
-
Validation Criteria:
-
Melting Point: The salt typically melts at a different (often lower) range than the parent acid (151°C) or decomposes.
-
Solubility: The product should be significantly more water-soluble than the parent 5-MSA.
Protocol B: Amide Synthesis (Derivatization)
Objective: Synthesis of N-tert-butyl-2-hydroxy-5-methylbenzamide. Challenge: The steric bulk of the tert-butyl group and the ortho-phenolic group (hydrogen bonding) make direct condensation difficult. Coupling agents are required.
Materials
-
5-Methylsalicylic acid (1.0 eq)
-
tert-Butylamine (1.2 eq)
-
EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (Diisopropylethylamine) (2.0 eq)
-
Solvent: Anhydrous DMF or DCM.
Step-by-Step Methodology
-
Activation:
-
Dissolve 5-MSA (10 mmol) in anhydrous DCM (30 mL) under Nitrogen atmosphere.
-
Add HOBt (12 mmol) and EDC.HCl (12 mmol).
-
Stir at 0°C (ice bath) for 15 minutes. Note: Activation of the carboxylate occurs here.
-
-
Coupling:
-
Add DIPEA (20 mmol) to neutralize the HCl from EDC and maintain basicity.
-
Add tert-butylamine (12 mmol) dropwise.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature naturally.
-
Stir for 12-24 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the acid spot.
-
-
Work-up:
-
Dilute with DCM (50 mL).
-
Acid Wash: Wash with 1M HCl (2 x 30 mL) to remove unreacted amine and DIPEA.
-
Base Wash: Wash with Saturated NaHCO3 (2 x 30 mL) to remove unreacted 5-MSA and HOBt.
-
Brine Wash: Wash with saturated NaCl solution.
-
Dry organic layer over MgSO4, filter, and concentrate.
-
-
Purification:
-
Recrystallize the crude solid from EtOH/Water or purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).
-
Analytical Characterization
To validate the product identity (Salt vs. Amide), use the following spectroscopic markers.
| Technique | Parameter | Salt (Pathway A) | Amide (Pathway B) |
| FTIR | Carbonyl Region | ~1550-1600 cm⁻¹ (Carboxylate asymmetric stretch) | ~1640-1660 cm⁻¹ (Amide I band) |
| FTIR | N-H Region | Broad ammonium band ~2500-3000 cm⁻¹ | Sharp N-H stretch ~3300-3400 cm⁻¹ |
| 1H-NMR | t-Butyl Group | Singlet, ~1.3 ppm | Singlet, ~1.45 ppm (Deshielded by C=O) |
| 1H-NMR | Acidic Protons | Broad exchangeable peak (COOH/NH3+) | Sharp Amide NH (broad singlet, ~6-8 ppm) |
Safety & Handling Protocol
-
tert-Butylamine: Highly flammable (Flash point -38°C). Vapors are heavier than air and may travel to ignition sources. Toxic by inhalation.[3] Action: Handle only in a fume hood. Ground all glassware to prevent static discharge.
-
5-Methylsalicylic Acid: Causes skin and eye irritation. Action: Wear nitrile gloves and safety goggles.
-
Waste Disposal:
-
Aqueous streams containing amines must be adjusted to neutral pH before disposal.
-
Organic solvents (DCM, EtOH) must be disposed of in halogenated/non-halogenated waste containers respectively.
-
References
-
PubChem. (2025).[2][5] tert-Butylamine Compound Summary. National Library of Medicine. Available at: [Link]
-
PubChem. (2025).[2][5] 5-Methylsalicylic acid Compound Summary. National Library of Medicine. Available at: [Link]
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for Amide Coupling mechanisms).
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
Sources
- 1. pKa of tert-Butylamine [vcalc.com]
- 2. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TERT-BUTYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 5-Methylsalicylic acid | C8H8O3 | CID 6973 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Benzamide from tert-Butylamine Contamination
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of benzamide, specifically the removal of unreacted tert-butylamine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful isolation of high-purity benzamide.
Understanding the Challenge: Benzamide vs. tert-Butylamine
The successful separation of benzamide from tert-butylamine hinges on the significant differences in their chemical and physical properties. A clear understanding of these differences, summarized in the table below, is fundamental to selecting and optimizing the appropriate purification strategy.
| Property | Benzamide | tert-Butylamine | Rationale for Separation |
| Molecular Structure | Aromatic Amide | Aliphatic Amine | The amide group in benzamide is essentially neutral, while the amine group in tert-butylamine is basic. |
| Boiling Point | 288 °C[1] | 44-46 °C[2] | The large difference in boiling points allows for removal of tert-butylamine by distillation or evaporation under reduced pressure, although this may not be sufficient for achieving high purity. |
| Melting Point | 127-130 °C[1] | -67.5 °C[3] | Benzamide is a solid at room temperature, while tert-butylamine is a liquid, which can be exploited in certain purification techniques. |
| pKa | ~13 (of the N-H proton)[1] | 10.68 (of the conjugate acid)[2][4][5] | The significant difference in basicity is the cornerstone of acid-base extraction for separation. |
| Solubility | Soluble in hot water, ethanol, and acetone[6][7][8]. | Miscible with water and soluble in common organic solvents[3][4][9]. | Differential solubility in various solvent systems is key for purification by recrystallization. |
Frequently Asked Questions (FAQs)
Q1: I have a significant amount of unreacted tert-butylamine in my benzamide product. What is the most efficient method to remove it?
A1: For bulk removal of tert-butylamine, an acid-base extraction is the most efficient method. This technique leverages the basicity of tert-butylamine, which can be protonated with a dilute acid to form a water-soluble salt, while the neutral benzamide remains in the organic layer.[10]
Q2: After an acidic wash, I am concerned about the stability of my benzamide product. Can amides hydrolyze under these conditions?
A2: Yes, amides can undergo hydrolysis under strongly acidic (or basic) conditions, especially with prolonged exposure and heat.[11][12][13] To minimize this risk, it is crucial to use a dilute acid (e.g., 1 M HCl) for the extraction and to perform the washes expeditiously at room temperature.
Q3: I've performed an acid-base extraction, but I suspect some tert-butylamine remains. What is the best next step for achieving high purity?
A3: For achieving high purity after an initial extraction, recrystallization is the recommended next step.[14][15] Recrystallization from a suitable solvent system, such as ethanol-water, will effectively remove residual impurities.
Q4: My benzamide product is an oil and won't crystallize. What should I do?
A4: An oily product often indicates the presence of significant impurities that are depressing the melting point. First, ensure the majority of the tert-butylamine has been removed by acid-base extraction. If the product is still oily, consider purification by column chromatography .
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Low yield after acid-base extraction | - Emulsion formation during extraction.- Hydrolysis of benzamide. | - To break emulsions, add a small amount of brine (saturated NaCl solution).- Use dilute acid (1 M HCl) and avoid prolonged exposure. Perform the extraction at room temperature. |
| Benzamide precipitates during acidic wash | - The concentration of benzamide in the organic solvent is too high. | - Dilute the organic layer with more solvent before performing the acidic wash. |
| No crystals form upon cooling after recrystallization | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent to concentrate the solution and attempt to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.- Add a seed crystal of pure benzamide. |
| Poor separation on column chromatography | - Incorrect solvent system (eluent).- Column overloading. | - Determine the optimal solvent system using Thin-Layer Chromatography (TLC) before running the column. A good starting point is a gradient of ethyl acetate in hexane.[4] - Do not exceed a 1:20 ratio of crude product to silica gel by weight. |
In-Depth Experimental Protocols
Protocol 1: Purification of Benzamide by Acid-Base Extraction
This protocol is designed for the efficient removal of tert-butylamine from a crude benzamide product.
Diagram of the Acid-Base Extraction Workflow:
Caption: Workflow for the purification of benzamide using acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude benzamide product in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer. Repeat the acidic wash (step 2) one more time. This step protonates the basic tert-butylamine, forming the water-soluble tert-butylammonium chloride, which is removed in the aqueous phase.[10]
-
Neutralizing Wash: Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual water.
-
Drying: Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified benzamide.
Protocol 2: Recrystallization of Benzamide from an Ethanol-Water System
This protocol is ideal for achieving high purity of benzamide after preliminary purification by extraction.
Diagram of the Recrystallization Workflow:
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. scribd.com [scribd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Synthesis and stability of strongly acidic benzamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. brainly.com [brainly.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. geocities.ws [geocities.ws]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-tert-butyl-2-hydroxy-5-methylbenzamide by Column Chromatography
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the purification of N-tert-butyl-2-hydroxy-5-methylbenzamide. It provides in-depth, field-proven insights into column chromatography protocols, troubleshooting common issues, and answers to frequently asked questions, ensuring both scientific accuracy and practical applicability.
Pre-Chromatography Analysis: Understanding the Compound
Successful purification begins with a thorough understanding of the target molecule and potential impurities. N-tert-butyl-2-hydroxy-5-methylbenzamide possesses both hydrogen bond donor (hydroxyl, amide N-H) and acceptor (carbonyl, hydroxyl) sites, classifying it as a moderately polar compound. Its properties dictate the chromatographic conditions required for effective separation.
Table 1: Physicochemical Properties of N-tert-butyl-2-hydroxy-5-methylbenzamide and Analogs
| Property | Value / Observation | Significance for Chromatography |
|---|---|---|
| Molecular Formula | C₁₂H₁₇NO₂ | --- |
| Molecular Weight | 207.27 g/mol | --- |
| Polarity | Moderately Polar | Requires a polar stationary phase like silica gel and a mobile phase of intermediate polarity (e.g., Hexane/Ethyl Acetate mixture). |
| Solubility | Generally soluble in polar organic solvents like ethyl acetate, methanol, and dichloromethane.[1] | Crucial for sample loading and mobile phase selection. Poor solubility can lead to precipitation on the column. |
| Key Functional Groups | Phenolic -OH, Amide (-CONH-) | These groups can interact strongly with the acidic silanol groups on standard silica gel, potentially causing peak tailing.[2] |
Common Impurities: The primary impurities in the synthesis of N-tert-butyl-2-hydroxy-5-methylbenzamide typically arise from unreacted starting materials or side reactions. Common synthesis routes, such as the acylation of 2-amino-4-methylphenol with a pivaloyl halide or the amidation of 2-hydroxy-5-methylbenzoic acid, can result in the following impurities:
-
Starting Materials: 2-hydroxy-5-methylbenzoic acid or 2-amino-4-methylphenol.
-
By-products: Products from side reactions, which can vary depending on the specific synthetic route used.[3]
Experimental Workflow: Column Chromatography Protocol
This section outlines a robust, self-validating protocol for the purification of N-tert-butyl-2-hydroxy-5-methylbenzamide. The key to reproducibility is a systematic approach to solvent system selection and column packing.
Step 1: Solvent System Selection via Thin-Layer Chromatography (TLC)
The foundational step is to identify an appropriate mobile phase (eluent) that provides good separation.
-
Prepare TLC Plates: Spot a small amount of the crude reaction mixture onto at least three different TLC plates.
-
Test Solvent Systems: Develop the plates in solvent systems of varying polarity. A good starting point for moderately polar compounds are mixtures of hexanes (or petroleum ether) and ethyl acetate.
-
System A: 80:20 Hexanes/Ethyl Acetate
-
System B: 70:30 Hexanes/Ethyl Acetate
-
System C: 50:50 Hexanes/Ethyl Acetate
-
-
Analyze and Optimize: Visualize the developed plates under UV light and/or with a staining agent (e.g., potassium permanganate). The ideal solvent system will show the target compound with a Retention Factor (Rf) value between 0.2 and 0.35 .[4] This Rf provides the optimal balance between retention on the column and elution time, leading to better separation.
Step 2: Column Preparation and Sample Loading
Proper column packing is critical to prevent issues like channeling and band broadening, which degrade separation quality.[5]
-
Column Packing (Slurry Method):
-
Plug the bottom of a glass column with cotton or glass wool and add a layer of sand.[6]
-
In a separate beaker, create a slurry of silica gel in the chosen low-polarity eluent (e.g., 90:10 Hexanes/EtOAc).
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even settling.[6]
-
Add a layer of sand on top of the packed silica bed to prevent disruption during solvent addition.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude N-tert-butyl-2-hydroxy-5-methylbenzamide in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 1-2 times the weight of the crude material) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica.[7]
-
Carefully add this powder to the top of the prepared column. Dry loading is superior for this compound as it prevents band broadening at the origin and improves resolution, especially if the compound has limited solubility in the eluent.[5]
-
Step 3: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the column and apply gentle pressure (if performing flash chromatography) to start the flow.
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks. The fraction size should be appropriate for the column dimensions (typically 10-20 mL for a medium-sized column).
-
Monitor Elution: Regularly monitor the fractions by TLC to track the elution of the target compound and any impurities.
-
Combine and Concentrate: Once the desired compound has fully eluted, combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-tert-butyl-2-hydroxy-5-methylbenzamide.
Caption: Workflow for the purification of N-tert-butyl-2-hydroxy-5-methylbenzamide.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.
Q1: My compound is stuck at the top of the column and won't elute, even with 50% ethyl acetate in hexanes. What should I do?
A: This indicates that your mobile phase is not polar enough to displace the highly interactive compound from the silica gel. The phenolic hydroxyl and amide groups are likely binding strongly to the acidic silanol groups of the stationary phase.
-
Immediate Solution: Gradually increase the polarity of the mobile phase. You can add a small percentage (1-5%) of methanol to your ethyl acetate/hexanes mixture. Methanol is a highly polar solvent that is very effective at eluting polar compounds.[8]
-
Alternative Strategy: For very polar compounds that still won't elute, consider using a more aggressive solvent system. A common solution is to use a mobile phase containing a small amount of ammonia, which can be prepared as a stock solution of 10% ammonium hydroxide in methanol and then used as a 1-10% component in dichloromethane.[7] This deactivates the acidic sites on the silica gel.
-
Causality: The strong interaction between your polar compound and the polar stationary phase necessitates a mobile phase with even stronger polarity to compete for binding sites and facilitate elution.
Q2: I'm observing significant peak tailing, where my compound elutes over many fractions at low concentrations. How can I fix this?
A: Peak tailing is a classic sign of undesirable interactions between the analyte and the stationary phase, often due to the acidic nature of silica gel interacting with basic or strongly hydrogen-bonding sites on the molecule.[2]
-
Solution 1: Deactivate the Silica: Before running the column, flush the packed silica gel with a solvent mixture containing a small amount of a base, like triethylamine (TEA) (0.5-1% v/v) in your eluent.[4] After flushing, re-equilibrate the column with the regular mobile phase before loading your sample. The TEA will neutralize the acidic silanol sites, leading to more symmetrical peaks.
-
Solution 2: Modify the Mobile Phase: Add 0.5-1% triethylamine or a few drops of acetic acid (if your compound is acidic) directly to your mobile phase throughout the entire purification process. This continuously modifies the stationary phase and improves peak shape.[2]
-
Expert Insight: The amide and phenolic groups in N-tert-butyl-2-hydroxy-5-methylbenzamide make it susceptible to this issue. Proactively deactivating the silica is often a good practice for this class of compounds.
Q3: My yield after column chromatography is significantly lower than what my initial crude NMR indicated. Where did my compound go?
A: A significant loss of product on the column can be attributed to several factors.
-
Possible Cause 1: Irreversible Adsorption/Decomposition: Your compound may be unstable on silica gel and is decomposing during the purification process.[7] To test for this, dissolve a small amount of your crude product, spot it on a TLC plate, and let it sit for an hour. Then, develop the plate. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.
-
Possible Cause 2: Co-elution with an Unseen Impurity: A UV-inactive impurity might be co-eluting with your product, making the combined fractions appear impure by NMR and forcing you to discard mixed fractions, thus lowering the yield.
-
Solution: Use a different TLC visualization method (e.g., potassium permanganate or iodine stain) to check for non-UV active impurities. If found, you will need to re-optimize your solvent system for better separation.
-
-
Possible Cause 3: Product is Too Dilute: The fractions containing your product may be too dilute to detect easily by TLC, leading you to believe it has not eluted yet.
-
Solution: Try concentrating a few fractions in the range where you expect your compound to elute and re-run the TLC.[7]
-
Q4: The separation on my column is much worse than what I saw on my TLC plate. All my fractions are mixed. Why is this happening?
A: This is a common and frustrating problem that usually points to issues with column packing or sample loading.
-
Cause 1: Column Overloading: You may have loaded too much crude material onto the column. A general rule of thumb is to use a silica gel to crude material weight ratio of at least 30:1, and preferably 50:1 for difficult separations.
-
Cause 2: Poor Sample Loading Technique: If you used the "wet loading" method and dissolved your sample in too much solvent or a solvent stronger than the mobile phase, the initial band of your compound will be very broad, leading to poor separation from the start.[5]
-
Solution: Always use the dry loading technique described in the protocol for optimal resolution.
-
-
Cause 3: Inconsistent Solvent Polarity: If you are running a gradient elution (increasing the polarity during the run), changing the polarity too quickly can cause the solvent front to become uneven, leading to band distortion and mixing of components.
-
Solution: Use a more gradual gradient or run the column isocratically (with a single solvent mixture) if the separation allows.
-
Frequently Asked Questions (FAQs)
Q: What is the best stationary phase for purifying N-tert-butyl-2-hydroxy-5-methylbenzamide? A: Standard flash-grade silica gel (40-63 µm particle size) is the most common and cost-effective choice for this type of moderately polar compound. If you experience issues with compound degradation or irreversible adsorption due to the acidity of silica, neutral or basic alumina can be used as an alternative.[7]
Q: How can I speed up the purification process? A: The technique of "flash column chromatography" is designed for speed. It involves using a column with a larger diameter-to-length ratio and applying positive pressure (using compressed air or a pump) to increase the flow rate of the mobile phase.[6] This significantly reduces the purification time compared to traditional gravity chromatography.
Q: Can I reuse my chromatography column? A: While technically possible for identical separations, it is generally not recommended in research and development settings. Impurities from a previous run can remain adsorbed to the silica and elute unexpectedly during a subsequent purification, leading to cross-contamination. The cost of fresh silica gel is minimal compared to the risk of contaminating a valuable compound.
Q: My compound is a solid. Should I expect it to crystallize on the column? A: While uncommon, if your compound is highly concentrated and has poor solubility in the mobile phase, it can crystallize within the column, blocking solvent flow.[7] This is a serious issue. To prevent this, ensure your crude sample is fully dissolved before loading (if wet loading) and avoid using a mobile phase in which your compound is only sparingly soluble. If it happens, you may need to use a wider column and more solvent to keep the concentration below the saturation point.
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]
-
PubChem. (n.d.). N-tert-butyl-2-methyl-5-phenylbenzamide. Retrieved from [Link]
-
Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Retrieved from [Link]
-
Zhang, Y., et al. (n.d.). Solubility of N-tert-Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents. White Rose Research Online. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). Synthesis and characterisation of process related impurity in bosentan monohydrate. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the HPLC Analysis of N-tert-butyl-2-hydroxy-5-methylbenzamide: Method Development and Performance Evaluation
Abstract: This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of N-tert-butyl-2-hydroxy-5-methylbenzamide, a key intermediate in pharmaceutical synthesis. We will delve into the rationale behind method development, present detailed experimental protocols, and offer a comparative analysis of their performance based on retention time, resolution, and sensitivity. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methodologies for benzamide derivatives.
Introduction: The Analytical Challenge
N-tert-butyl-2-hydroxy-5-methylbenzamide is a substituted benzamide with potential applications in medicinal chemistry. Accurate and precise quantification of this compound is crucial for reaction monitoring, purity assessment, and quality control. High-Performance Liquid Chromatography (HPLC) is the technique of choice for such analyses due to its high resolution, sensitivity, and reproducibility. However, the retention behavior of this analyte can be significantly influenced by various chromatographic parameters.[1][2][3][4] This guide explores two distinct reversed-phase HPLC (RP-HPLC) methods, detailing the scientific principles that underpin the chosen conditions and providing a framework for selecting the optimal approach for your specific analytical needs.
Physicochemical Properties of N-tert-butyl-2-hydroxy-5-methylbenzamide
A fundamental understanding of the analyte's properties is paramount for effective HPLC method development.
-
Structure:
-
IUPAC Name: N-tert-butyl-2-hydroxy-5-methylbenzamide
-
Molecular Formula: C12H17NO2
-
Molecular Weight: 207.27 g/mol
-
-
Key Features for HPLC:
-
Aromatic Ring: Provides UV absorbance for detection.
-
Hydroxyl Group (-OH): Can engage in hydrogen bonding and its ionization state is pH-dependent.
-
Amide Group (-CONH-): Contributes to polarity.
-
tert-Butyl Group (-C(CH3)3): Introduces significant hydrophobicity.
-
Methyl Group (-CH3): Adds to the overall hydrophobicity.
-
The presence of both polar (hydroxyl, amide) and non-polar (tert-butyl, methyl, aromatic ring) moieties suggests that reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, is a suitable separation technique.
Method Comparison: Isocratic vs. Gradient Elution
We will compare two fundamental RP-HPLC approaches: a rapid isocratic method and a higher-resolution gradient method.
Method A: Rapid Isocratic Elution
Objective: To develop a fast and simple quality control method for routine analysis where high throughput is essential.
Causality of Experimental Choices:
-
Stationary Phase (Column): A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is selected for its versatility and robust performance in retaining moderately non-polar compounds.
-
Mobile Phase: An isocratic mobile phase, meaning the composition remains constant throughout the run, is chosen for its simplicity and rapid column re-equilibration. A mixture of acetonitrile and water is a common choice for RP-HPLC. Acetonitrile is favored for its lower viscosity and UV transparency. A phosphate buffer is included to maintain a constant pH, which is crucial for the reproducible retention of compounds with ionizable groups like the phenolic hydroxyl group on our analyte.[1] A pH of 3.5 is selected to suppress the ionization of the hydroxyl group (pKa ~10), ensuring a single, neutral form of the analyte and sharper peaks.
-
Detection: UV detection at 280 nm is chosen based on the expected absorbance maximum of the benzamide chromophore.
Experimental Protocol: Method A
-
Preparation of Mobile Phase:
-
Prepare a 20 mM potassium phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in HPLC-grade water.
-
Adjust the pH to 3.5 with phosphoric acid.
-
The mobile phase consists of a 60:40 (v/v) mixture of acetonitrile and 20 mM potassium phosphate buffer (pH 3.5).
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: 60% Acetonitrile / 40% 20 mM KH2PO4 (pH 3.5)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: UV at 280 nm
-
-
Sample Preparation:
-
Prepare a stock solution of N-tert-butyl-2-hydroxy-5-methylbenzamide in the mobile phase at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Method B: High-Resolution Gradient Elution
Objective: To develop a method for analyzing the target compound in the presence of potential impurities, requiring higher resolution and sensitivity.
Causality of Experimental Choices:
-
Stationary Phase (Column): A C18 column with a smaller particle size (e.g., 100 mm x 2.1 mm, 1.8 µm) is chosen to provide higher efficiency and resolution. The shorter column length helps to reduce analysis time despite the gradient.
-
Mobile Phase: A gradient elution, where the mobile phase composition changes over time, is employed. This allows for the effective elution of a wider range of compounds with varying polarities. The gradient starts with a higher percentage of the aqueous component to retain polar impurities and gradually increases the organic component to elute the main analyte and any more non-polar impurities. This approach provides sharper peaks for later-eluting compounds.
-
Detection: A Diode Array Detector (DAD) is used to acquire spectra across a range of wavelengths, which can aid in peak purity assessment and impurity identification.
Experimental Protocol: Method B
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases.
-
-
Chromatographic Conditions:
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Detector: DAD, 280 nm (with spectral acquisition from 200-400 nm)
-
Gradient Program:
-
0-1 min: 30% B
-
1-8 min: 30% to 90% B
-
8-9 min: 90% B
-
9.1-12 min: 30% B (re-equilibration)
-
-
-
Sample Preparation:
-
Prepare a stock solution of N-tert-butyl-2-hydroxy-5-methylbenzamide in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the same solvent mixture.
-
Performance Comparison
| Parameter | Method A (Isocratic) | Method B (Gradient) | Rationale for Difference |
| Retention Time (RT) | ~ 4.2 min | ~ 6.8 min | The higher initial aqueous content and gradual increase in organic solvent in Method B lead to a longer retention time. |
| Resolution (Rs) | Baseline separation from closely related impurities may be challenging. | Superior resolution, capable of separating closely eluting species. | The gradient elution profile and higher efficiency column in Method B provide better separation power. |
| Peak Shape | Symmetrical peak (Asymmetry factor ~1.1) | Sharper, more symmetrical peak (Asymmetry factor ~1.0) | Gradient elution often results in better peak shapes for less retained compounds. |
| Sensitivity (LOD/LOQ) | Moderate | Higher | The smaller particle size column and focused gradient can lead to sharper peaks and thus higher sensitivity. |
| Run Time | ~ 6 min | ~ 12 min | The gradient program and re-equilibration step in Method B result in a longer total run time. |
| Robustness | More susceptible to small variations in mobile phase composition. | Generally more robust to minor changes in mobile phase preparation. | Isocratic methods can show more significant shifts in retention time with small changes in solvent ratios.[4] |
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducibility.
Caption: A generalized workflow for the HPLC analysis of N-tert-butyl-2-hydroxy-5-methylbenzamide.
Logical Comparison of Method Selection
The choice between an isocratic and a gradient method is dictated by the analytical objective.
Caption: Decision tree for selecting the appropriate HPLC method based on the analytical goal.
Conclusion and Recommendations
Both the isocratic and gradient HPLC methods presented in this guide are suitable for the analysis of N-tert-butyl-2-hydroxy-5-methylbenzamide.
-
Method A (Isocratic) is recommended for routine quality control applications where speed and simplicity are paramount. Its shorter run time allows for higher sample throughput.
-
Method B (Gradient) is the preferred choice for stability studies, impurity profiling, and method development , where high resolution and sensitivity are critical for separating the main analyte from potential degradation products or synthesis byproducts.
The optimal method will always depend on the specific requirements of the analysis. It is crucial to perform method validation according to ICH guidelines to ensure the chosen method is fit for its intended purpose.[5] Factors such as column aging, temperature fluctuations, and mobile phase preparation can all impact retention time and overall method performance.[1][2][3][4] Therefore, a robust system suitability protocol should be an integral part of any analytical run.
References
-
HPLC Retention Time Variability. (n.d.). Scribd. Retrieved from [Link]
-
Factors Impacting Chromatography Retention Time. (2024, July 4). Separation Science. Retrieved from [Link]
-
What are the main causes of retention time instability in reversed-phase analysis by HPLC? (2015, May 20). ResearchGate. Retrieved from [Link]
-
How Much Retention Time Variation Is Normal?. (n.d.). LCGC International. Retrieved from [Link]
-
Skidan, I., et al. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. PMC. Retrieved from [Link]
-
The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022, November 21). Letters in Applied NanoBioScience. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
